8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H25N5O3 and its molecular weight is 347.419. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Research by Zagórska et al. (2015) found that derivatives of imidazo[2,1-f]purine-2,4-dione, similar in structure to the compound , showed affinity for serotoninergic and dopaminergic receptors. This implies potential use in developing antidepressant and anxiolytic-like agents. Docking studies indicated the significance of substituents at certain positions for receptor affinity and selectivity, especially towards serotonin receptors (Zagórska et al., 2015).
Synthesis and Biological Activity
Nilov et al. (1995) discussed the synthesis of derivatives of polymethylenehypoxanthines, which are precursors to compounds like 8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These derivatives were evaluated for their antiviral and antihypertensive activities, suggesting the potential of similar compounds in medicinal chemistry (Nilov et al., 1995).
Phosphodiesterase Inhibitor Activity
In 2016, Zagórska et al. synthesized derivatives of imidazo- and pyrimidino[2,1-f]purines and evaluated their biological activities. They were found to be promising structures for further modification and study, particularly for their inhibitory potencies for phosphodiesterases, which are enzymes involved in cellular signaling (Zagórska et al., 2016).
X-Ray Crystal Structures
Karczmarzyk et al. (1995) provided insights into the molecular geometry of similar compounds through X-ray crystallography. This type of study helps in understanding the structural aspects of these compounds, which is crucial for their potential applications in drug design and synthesis (Karczmarzyk et al., 1995).
Antiviral Activity
Kim et al. (1978) synthesized nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine, a class related to the compound . These compounds exhibited moderate antiviral activity against various viruses, highlighting the potential of similar compounds in antiviral research (Kim et al., 1978).
Adenosine Receptor Antagonists
Research by Baraldi et al. (2008) focused on derivatives of imidazo[2,1-f]purine-2,4-diones as A3 adenosine receptor antagonists. This suggests a possible application in the development of drugs targeting adenosine receptors, which play roles in various physiological processes (Baraldi et al., 2008).
Properties
IUPAC Name |
6-butyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-5-7-8-20-12(3)11-22-13-14(18-16(20)22)19(4)17(24)21(15(13)23)9-10-25-6-2/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEINELGODDSOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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